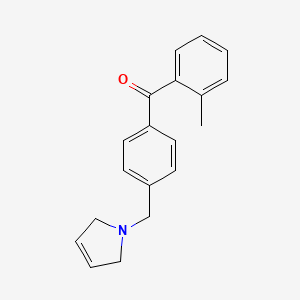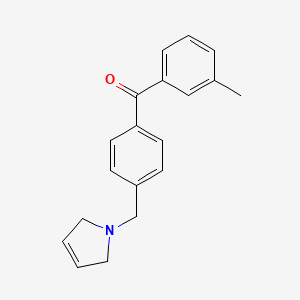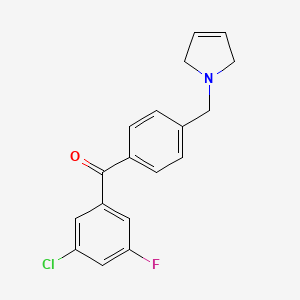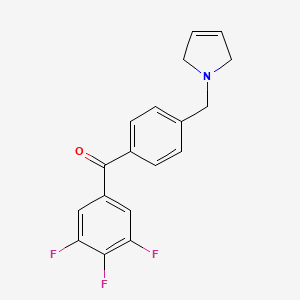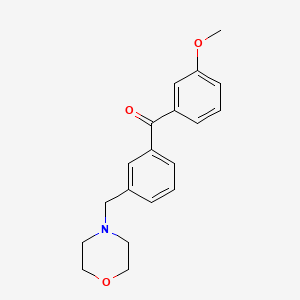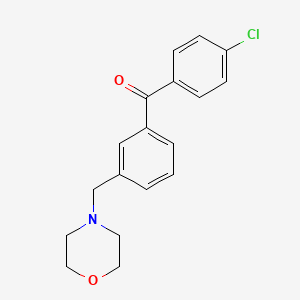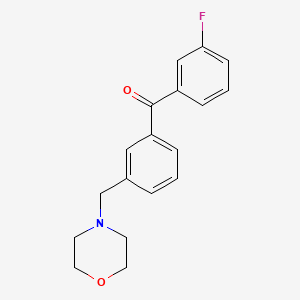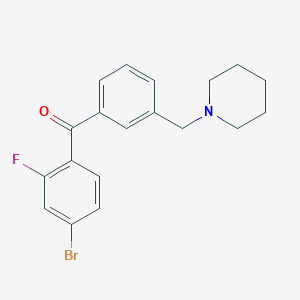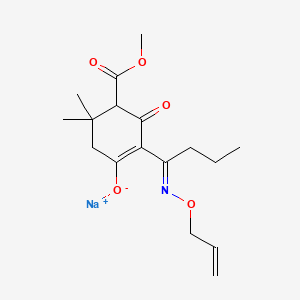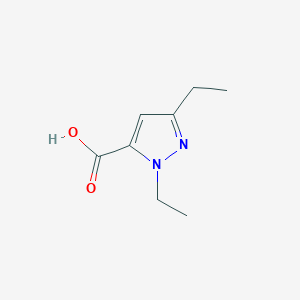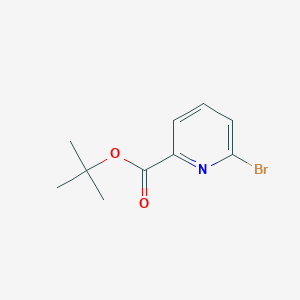![molecular formula C22H22F3NO3 B1343391 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone CAS No. 898762-07-7](/img/structure/B1343391.png)
3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone" is a structurally complex molecule that features a spirocyclic framework. This framework is characterized by the presence of a spiro junction where a quaternary carbon atom is shared between two rings, in this case, a 1,4-dioxane and a decane ring, which is further functionalized with an azaspiro[4.5]decan motif. The molecule also contains a trifluorobenzophenone moiety, indicating the presence of a trifluoromethyl group attached to a benzene ring that is connected to another benzene ring through a carbonyl group.
Synthesis Analysis
The synthesis of azaspiro[4.5]decan derivatives has been explored in various studies. For instance, a photocatalytic strategy for the preparation of azaspiro[4.5]trienones, which are structurally related to the compound , has been developed using blue LED irradiation at room temperature . Another study reports a metal-free oxidative spirocyclization of arylpropiolamides with sulfonylhydrazides to yield sulfonated azaspiro[4.5]trienones . Additionally, a copper-catalyzed synthesis of 3-etherified azaspiro[4.5]trienones from N-arylpropiolamides and ethers has been presented, showcasing the versatility of methods available for the synthesis of azaspiro compounds .
Molecular Structure Analysis
The molecular structure of azaspiro compounds is characterized by the presence of a spiro junction, which imparts a three-dimensional aspect to the molecule. This structural feature can influence the physical and chemical properties of the compound, such as its reactivity and interaction with biological targets. The presence of a trifluoromethyl group is known to increase the lipophilicity and can affect the electronic properties of the molecule .
Chemical Reactions Analysis
Azaspiro[4.5]decan derivatives can undergo various chemical reactions. For example, they can participate in cascade cyclization reactions as reported in the synthesis of phosphorylated, trifluoromethylated, and thiocyanated azaspiro[4.5]trienones . They can also be involved in oxidative spirocyclization reactions, as seen in the formation of sulfonated azaspiro[4.5]trienones . The reactivity of these compounds can be further manipulated through the use of different catalysts and reaction conditions, such as the use of copper catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspiro[4.5]decan derivatives are influenced by their molecular structure. The presence of a spirocyclic junction can affect the compound's boiling point, melting point, and solubility. The trifluoromethyl group can increase the compound's stability and resistance to metabolic degradation, which is particularly relevant in the context of pharmaceutical applications. The chemical reactivity of these compounds can be tuned by the presence of substituents on the aromatic rings or the spirocyclic system .
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Analysis
Research on compounds structurally related to 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone includes the study of their regioselectivity in acylation reactions, as demonstrated by Koszytkowska-Stawińska, Gębarowski, and Sas (2004), who explored the acylation of a similar spirolactam, revealing insights into the influence of base and acyl chloride on the reaction outcome Koszytkowska-Stawińska et al., 2004.
Advanced Material Applications
The compound and its derivatives have potential applications in advanced materials, such as in the development of polymers for environmental remediation. For example, Akceylan, Bahadir, and Yılmaz (2009) synthesized a calix[4]arene-based polymer using a cyclic secondary amine similar to the spirolactam structure for the efficient removal of carcinogenic azo dyes from water, demonstrating the material's high sorption capabilities Akceylan, Bahadir, & Yılmaz, 2009.
Pharmaceutical Research
In pharmaceutical research, the structural motif of 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone is explored for its potential therapeutic applications. The study by Apaydın et al. (2020) on new spirothiazolidinone derivatives, which share a similar spirocyclic structure, demonstrated significant antiviral activity, highlighting the potential of such compounds in antiviral drug development Apaydın et al., 2020.
Chemical Synthesis and Catalysis
The compound's framework is also significant in chemical synthesis and catalysis. Wei et al. (2014) presented a Cu-catalyzed method for synthesizing 3-etherified azaspiro[4.5]trienones, starting from N-arylpropiolamides and ethers, showcasing the compound's relevance in novel synthetic routes and its potential in creating diverse chemical libraries Wei et al., 2014.
Eigenschaften
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO3/c23-22(24,25)19-6-4-17(5-7-19)20(27)18-3-1-2-16(14-18)15-26-10-8-21(9-11-26)28-12-13-29-21/h1-7,14H,8-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPCKKNIZOKHEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643326 |
Source


|
| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone | |
CAS RN |
898762-07-7 |
Source


|
| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

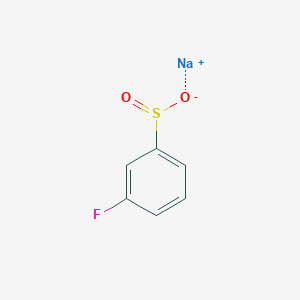
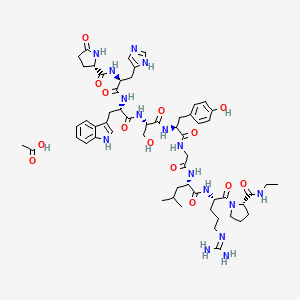
![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)
